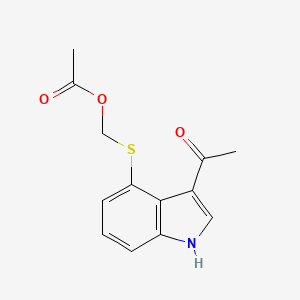

((3-Acetyl-1H-indol-4-yl)thio)methyl acetate

Description

Properties

Molecular Formula |

C13H13NO3S |

|---|---|

Molecular Weight |

263.31 g/mol |

IUPAC Name |

(3-acetyl-1H-indol-4-yl)sulfanylmethyl acetate |

InChI |

InChI=1S/C13H13NO3S/c1-8(15)10-6-14-11-4-3-5-12(13(10)11)18-7-17-9(2)16/h3-6,14H,7H2,1-2H3 |

InChI Key |

VBJBXUOLGCNXMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC2=C1C(=CC=C2)SCOC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acetylation: The 3-position of the indole is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Thioether Formation: The 4-position of the indole is functionalized with a thioether group. This can be achieved by reacting the indole with a thiol compound in the presence of a suitable catalyst.

Esterification: Finally, the thioether is esterified with acetic acid or acetic anhydride to form the methyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction of the acetyl group can yield the corresponding alcohol.

Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction of the acetyl group.

Halogenated Indoles: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

Industrially, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate involves its interaction with biological targets such as enzymes and receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The acetyl and thioether groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate, a comparative analysis with structurally related indole derivatives is presented below.

Table 1: Structural and Molecular Comparison of Indole Derivatives

*Calculated based on analogous compounds in .

Key Comparative Insights:

Functional Group Influence on Solubility The tertiary amine groups in 3-[2-[Bis(1-methylethyl)amino]ethyl]-1H-indol-4-yl acetate and 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate enhance polarity, increasing solubility in aqueous or polar organic solvents compared to the thioether-containing compounds . this compound and its methyl ester analog () exhibit moderate solubility in nonpolar solvents due to the hydrophobic thioether and ester groups .

Reactivity and Stability

- Thioether-containing compounds (e.g., this compound) are prone to oxidation, forming sulfoxides or sulfones under oxidative conditions, whereas amine-substituted derivatives are more resistant to oxidation but may undergo protonation in acidic environments .

- The ester groups in all compounds are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or alcohols .

The acetyl and thioether groups in this compound may confer redox-modulating properties, relevant to anticancer or antimicrobial drug development .

Synthetic Accessibility

- Thioether-linked compounds are typically synthesized via nucleophilic substitution or thiol-ene reactions, while amine-substituted derivatives require alkylation or reductive amination steps .

Biological Activity

((3-Acetyl-1H-indol-4-yl)thio)methyl acetate is a compound derived from indole, a structure known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, providing insights into its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves the reaction of 3-acetylindole with thioacetic acid in the presence of an appropriate catalyst. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

Indole derivatives, including this compound, have shown significant antimicrobial properties. Studies have demonstrated that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Antioxidant Properties

Research indicates that indole derivatives possess antioxidant capabilities. The compound has been evaluated for its ability to scavenge free radicals and protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer .

Anti-inflammatory Effects

Indole derivatives are also known for their anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This effect is particularly relevant in the context of chronic inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in human erythrocytes exposed to oxidative agents. The compound showed a dose-dependent response in protecting erythrocytes from hemolysis induced by 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH) .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.